2-Bromo-1,3-dimethyl-5-(pentyloxy)benzene
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Overview
Description
2-Bromo-1,3-dimethyl-5-(pentyloxy)benzene is an organic compound characterized by a bromine atom attached to a benzene ring that also contains two methyl groups and a pentyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 1,3-dimethyl-5-(pentyloxy)benzene
Starting Material: 1,3-dimethyl-5-(pentyloxy)benzene.
Reagent: Bromine (Br2).
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3).
Conditions: The reaction is typically carried out at room temperature with the bromine slowly added to the solution of the starting material in the solvent. The reaction mixture is stirred until the bromination is complete.
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Industrial Production Methods
- Industrially, the bromination process can be scaled up using continuous flow reactors to ensure efficient mixing and control over reaction conditions. The use of catalysts such as iron(III) bromide (FeBr3) can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the existing substituents.
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Oxidation and Reduction
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc (Zn) in acetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), ammonia (NH3).
Major Products
From Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxy-1,3-dimethyl-5-(pentyloxy)benzene, 2-methoxy-1,3-dimethyl-5-(pentyloxy)benzene, etc.
From Oxidation: 2-Bromo-1,3-dimethyl-5-(pentyloxy)benzoic acid.
From Reduction: 1,3-dimethyl-5-(pentyloxy)benzene.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes.
Biology and Medicine
Pharmaceutical Research: Potential precursor for the synthesis of biologically active molecules.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-dimethyl-5-(pentyloxy)benzene exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, its activity would depend on its interaction with specific enzymes or receptors, potentially involving the formation of covalent bonds or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the pentyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Bromo-1,3-dimethyl-5-(methoxy)benzene: The methoxy group is smaller than the pentyloxy group, which can influence the compound’s steric and electronic properties.
2-Bromo-1,3-dimethyl-5-(ethoxy)benzene: Similar to the pentyloxy derivative but with a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-Bromo-1,3-dimethyl-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which increases its hydrophobicity and can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-4-5-6-7-15-12-8-10(2)13(14)11(3)9-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGIOCCTZHYISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C(=C1)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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